![molecular formula C19H38O2 B1594844 Hexadecyl propionate CAS No. 6221-96-1](/img/structure/B1594844.png)
Hexadecyl propionate
Overview
Description
Hexadecyl propionate, also known as 1-Hexadecanol propanoate or Propionic acid hexadecyl ester, is a synthetic compound with broad applicability . It is extensively utilized in cosmetic products for its emollient effects . This molecular agent functions to both soften and soothe the skin while simultaneously shielding it from environmental threats .
Molecular Structure Analysis
Hexadecyl propionate has a molecular formula of C19H38O2 . It has a total of 58 bonds, including 20 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Hexadecyl propionate has a molecular weight of 298.50 . It has a boiling point of 344.5±5.0°C at 760 mmHg and a density of 0.9±0.1 g/cm3 .Scientific Research Applications
Antineoplastic Activity
Hexadecylphosphocholine (He-PC), a derivative of hexadecyl propionate, demonstrates remarkable antineoplastic activity, effective against various leukemia cell lines. It also shows superior effects in the treatment of mammary carcinomas and does not exhibit hematotoxic effects. This compound has been used in clinical studies for breast cancer patients, showing tumor regressions without significant side effects (Unger et al., 1989).
Treatment of Cutaneous Lymphomas
Topical application of hexadecylphosphocholine has been investigated for its effectiveness in patients with cutaneous lymphomas. The study observed significant remissions in a majority of the cases, suggesting its potential as a topical treatment for this type of cancer (Dummer et al., 1993).
Inhibition of N-Palmitoylethanolamine-Selective Acid Amidase
Derivatives of hexadecyl propionate, such as hexadecyl propionate itself, have been identified as selective inhibitors of N-palmitoylethanolamine-selective acid amidase. This enzyme is implicated in a variety of physiological processes, and the inhibition by hexadecyl propionate derivatives can have potential therapeutic applications (Vandevoorde et al., 2003).
Enhanced Transdermal Drug Delivery
Studies have explored the use of hexadecyl propionate derivatives in enhancing the transdermal bioavailability of drugs. For instance, testosterone propionate formulations with surfactant modifications, including hexadecyl-related compounds, have shown improved skin permeation efficiency (Meng et al., 2013).
Radiosensitizing Effects in Cancer Treatment
Hexadecylphosphocholine has been tested for its potential as a radiosensitizer, particularly for cancer cells carrying an activated ras oncogene. This application could be significant in the context of improving the efficacy of radiotherapy in certain types of cancer (Bruyneel et al., 1993).
Stem Cell Imaging
The compound (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate, a derivative of hexadecyl propionate, has been evaluated as a PET radiotracer for stem cell imaging. This application demonstrates the versatility of hexadecyl propionate derivatives in biomedical imaging technologies (Kim et al., 2015).
Propionic Acid Production and Extraction
Research into microbial propionic acid production, where hexadecyl propionate could be a related compound, focuses on its applications in the food, cosmetic, plastics, and pharmaceutical industries. This research highlights the importance of propionic acid derivatives in various industrial sectors (Gonzalez-Garcia et al., 2017).
properties
IUPAC Name |
hexadecyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQBSGZMPVCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211273 | |
Record name | Hexadecyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl propionate | |
CAS RN |
6221-96-1 | |
Record name | 1-Hexadecanol, 1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6221-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanol, propanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecanol, propanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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